Sucralfate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Topical Use for Epithelial Wound Healing

Studies suggest sucralfate might promote healing in various epithelial wounds, including ulcers, dermatitis, mucositis, and burns []. Its mechanism involves forming a protective layer over the wound bed, stimulating the production of bicarbonate (which neutralizes stomach acid), and potentially exhibiting anti-inflammatory and tissue regeneration properties. Research has shown promise in treating diabetic foot ulcers, a complication with significant morbidity. For instance, a study combined topical sucralfate with platelet-rich plasma therapy and observed improved healing compared to either treatment alone or conventional methods.

Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract, including duodenal and gastric ulcers, gastroesophageal reflux disease, and radiation proctitis. It acts locally in the gastrointestinal tract without significant systemic absorption, making it a preferred option for patients with specific gastrointestinal conditions. Sucralfate is a complex of sucrose octasulfate and aluminum hydroxide, which forms a viscous gel-like substance in the acidic environment of the stomach, providing a protective barrier over ulcerated tissues and promoting healing .

Sucralfate's mechanism of action is not fully understood, but it's believed to involve several factors []:

- Barrier formation: As mentioned earlier, sucralfate reacts with gastric acid and exudates to form a paste that adheres to the ulcer. This paste acts as a physical barrier, protecting the ulcer from further damage by stomach acid and digestive enzymes.

- Increased prostaglandin synthesis: Sucralfate may stimulate the production of prostaglandins, which are natural substances that promote healing and protect the stomach lining.

- Anti-secretory effects: Some studies suggest sucralfate might have mild anti-secretory properties, meaning it could slightly reduce stomach acid production [].

The biological activity of sucralfate is characterized by several mechanisms:

- Barrier Formation: Sucralfate binds to proteins such as albumin and fibrinogen at the ulcer site, forming stable complexes that protect against further damage from gastric acid and digestive enzymes .

- Acid Buffering: It acts as an acid buffer for up to 6-8 hours after administration, helping to maintain a less acidic environment at the ulcer surface .

- Stimulation of Mucosal Defense: Sucralfate promotes the secretion of protective mucus and bicarbonate in the gastrointestinal tract, enhancing mucosal defenses against injury .

- Inhibition of Pepsin Activity: By adsorbing pepsin, sucralfate reduces its concentration at the ulcer site, further protecting the mucosa from damage .

The synthesis of sucralfate involves a chemical reaction between sodium sucrose sulfate and basic polyaluminum chloride. The process typically includes:

- Preparation of Basic Polyaluminum Chloride: This is achieved by dissolving aluminum hydroxide in hydrochloric acid to form a solution with controlled pH.

- Reaction with Sodium Sucrose Sulfate: The sodium sucrose sulfate is added to the basic polyaluminum chloride solution under controlled conditions to facilitate the formation of sucralfate.

- Purification: The resulting product is purified through various methods, including filtration and drying, to obtain sucralfate in its final form .

Sucralfate has several clinical applications:

- Treatment of Ulcers: It is primarily used for treating duodenal ulcers and gastric ulcers.

- Gastroesophageal Reflux Disease: Sucralfate can help manage symptoms associated with gastroesophageal reflux disease.

- Radiation Proctitis: It is effective in treating inflammation and bleeding caused by radiation therapy in pelvic cancers.

- Prevention of Stress Ulcers: Sucralfate is employed prophylactically in hospitalized patients at risk for stress-related mucosal disease .

Sucralfate has been shown to interact with various medications, affecting their absorption and efficacy. Notable interactions include:

- Decreased Absorption of Other Drugs: Sucralfate can reduce the absorption of drugs such as digoxin, levothyroxine, phenytoin, and certain antibiotics (e.g., quinolones) due to its binding properties. A gap of at least two hours is recommended between administering these medications and sucralfate .

- Aluminum Toxicity Risk: In patients with renal impairment, there is an increased risk of aluminum toxicity due to enhanced absorption of aluminum from sucralfate .

- Effect on Bicarbonate Secretion: Sucralfate may increase bicarbonate output from gastric mucosa, which can influence gastric pH levels and affect drug absorption indirectly .

Sucralfate shares similarities with several other compounds used for gastrointestinal protection or ulcer treatment. Here are some notable comparisons:

| Compound | Composition | Mechanism of Action | Unique Features |

|---|---|---|---|

| Aluminum Hydroxide | Aluminum hydroxide | Neutralizes stomach acid | Primarily an antacid; does not form a protective barrier like sucralfate. |

| Bismuth Subsalicylate | Bismuth subsalicylate | Coats ulcers; has antimicrobial properties | Provides additional antimicrobial effects; used for traveler's diarrhea. |

| Misoprostol | Synthetic prostaglandin E1 analogue | Increases mucus production; decreases acid secretion | Used primarily for preventing NSAID-induced ulcers; different mechanism targeting prostaglandins. |

| Omeprazole | Proton pump inhibitor | Inhibits gastric acid secretion | Reduces acid production rather than providing a physical barrier. |

| Ranitidine | Histamine H2 receptor antagonist | Decreases gastric acid secretion | Similar use but works systemically rather than locally like sucralfate. |

Sucralfate's unique mechanism lies in its ability to form a protective gel over ulcerated areas while maintaining local action without significant systemic absorption, differentiating it from other compounds that either neutralize acid or inhibit its production .

The development of sucralfate traces its origins to comprehensive academic research spanning several decades, beginning with fundamental investigations into gastric physiology and mucosal protection mechanisms. The theoretical foundation for sucralfate emerged from early twentieth-century research, particularly the 1907 theory of mucoprotection by gastric mucus, which sparked investigational interests in gastric mucus and subsequent discovery of mucin and mucoids. Between 1911 and 1918, extensive efforts to decipher mucin's structure led researchers to conclude in 1920 that the theory of mucoprotection by gastric mucus was established as fact.

The period from the 1930s through the 1950s was dominated by research focused on deciphering the physiologic performance of gastric mucin and its clinical applications for peptic ulcer treatment. A pivotal discovery occurred in 1932 when Babkin and Komarov identified the pepsin-suppressing activity of chondroitin sulfate contained in gastric mucus, suggesting that this moiety might constitute one of the defensive factors. They also recognized the possibility that drugs capable of enhancing defensive factors could prove useful when applied to peptic ulcer disease treatment.

Sucralfate was formally introduced in Japan as a selective ulcer-protecting agent in 1968, representing the culmination of academic quests dating from 1772 that sought to understand why the stomach did not digest itself. The development in Japan occurred through systematic academic efforts that expanded from sulfonated polysaccharides to sulfonated analogs of oligosaccharides, disaccharides, and monosaccharides. In 1966, this research led to the synthesis of octasulfonated sucrose, whose aluminum hydroxide salt was designated as sucralfate.

The compound's international development followed a distinct timeline, with regulatory approval for human use first obtained in Japan in 1968. The 1969 United States Patent on sucralfate was followed thirteen years later with the 1982 United States Food and Drug Administration approved New Drug Application for sucralfate solid dose form. Subsequently, in 1993, the Food and Drug Administration approved a ten percent suspension formulation for duodenal ulcer treatment.

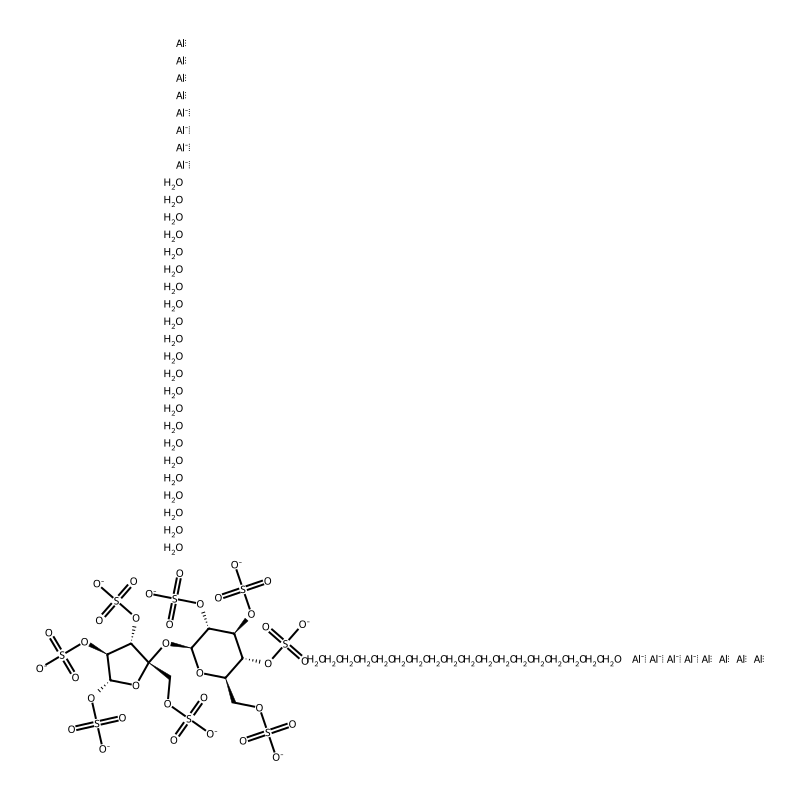

Sucralfate represents a complex aluminum-containing pharmaceutical compound whose molecular formula has been reported with significant variations across scientific literature, reflecting the inherent complexity of its coordination structure [1] [2]. The most commonly cited molecular formula is C₁₂H₃₀Al₈O₅₁S₈, representing the basic aluminum salt of sucrose octasulfate with a molecular weight of approximately 1462.657 grams per mole [1]. However, alternative formulations have been documented, including C₁₂H₅₄Al₁₆O₇₅S₈ with a molecular weight of 2086.67 grams per mole, indicating the presence of additional aluminum hydroxide units and variable hydration states [32].

The coordination chemistry of sucralfate involves a sophisticated arrangement where aluminum centers form coordination bonds with both hydroxide groups and sulfate moieties of the sucrose octasulfate backbone [4] [7]. The aluminum atoms exist primarily in octahedral coordination environments, forming Al(OH)₆ units that bridge through hydroxide groups to create a three-dimensional network structure [17] [13]. This coordination framework results in a basic aluminum salt where the negatively charged sucrose octasulfate units are electrostatically balanced by positively charged aluminum hydroxide complexes [6] [7].

The United States Pharmacopeia defines sucralfate with the empirical formula Al₈(OH)₁₆(C₁₂H₁₄O₃₅S₈)[Al(OH)₃]ₓ[H₂O]ᵧ, where x ranges from 8 to 10 and y ranges from 22 to 31, emphasizing the variable stoichiometry inherent in this coordination complex [11] [28]. This variability reflects the non-stoichiometric nature of the aluminum hydroxide coordination, where additional aluminum hydroxide units can incorporate into the structure through bridging hydroxide groups [4] [13].

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| ChemSpider [1] | C₁₂H₃₀Al₈O₅₁S₈ | 1462.657 |

| Chemical Book [2] | C₁₁H₅₂Al₁₆O₇₅S₈⁻¹⁶ | 2072.71 |

| USP Monograph [11] [28] | Al₈(OH)₁₆(C₁₂H₁₄O₃₅S₈)[Al(OH)₃]ₓ[H₂O]ᵧ | Variable (x=8-10, y=22-31) |

| PubChem Technical Grade [5] | C₁₂H₇₈Al₁₆O₇₅S₈ | 2110.9 |

| Merck Index [32] | C₁₂H₅₄Al₁₆O₇₅S₈ | 2086.67 |

Aluminum-Sucrose Octasulfate Coordination Complex

The aluminum-sucrose octasulfate coordination complex represents the fundamental structural unit of sucralfate, characterized by the formation of polyvalent bridges between negatively charged sucrose octasulfate polyanions and positively charged aluminum hydroxide species [7] [4]. The sucrose octasulfate component consists of a disaccharide backbone where sucrose has been modified through sulfation at eight hydroxyl positions, creating a highly negatively charged molecule with sulfate groups positioned at the 1, 3, 4, and 6 positions of both the glucose and fructose moieties [3] [8].

The coordination between aluminum and sucrose octasulfate occurs through multiple binding modes, including direct coordination of sulfate oxygen atoms to aluminum centers and bridging interactions through hydroxide groups [13] [17]. Nuclear magnetic resonance studies have revealed that aluminum exists in multiple coordination environments within the complex, with the predominant species being six-coordinate aluminum in octahedral Al(OH)₆ units [17] [13]. These octahedral units link together through corner-sharing and edge-sharing arrangements, forming extended aluminum hydroxide networks that encapsulate the sucrose octasulfate units [4] [13].

The coordination complex exhibits a gel-like structure in aqueous environments, where the aluminum hydroxide framework provides mechanical stability while the sucrose octasulfate units contribute to the overall negative charge and hydrophilic character [8] [33]. The formation of this coordination complex results in a material with unique adhesive properties, allowing it to bind strongly to proteinaceous surfaces through electrostatic interactions [7] [4]. The aluminum to sucrose octasulfate ratio varies depending on preparation conditions and hydration state, with reported ratios ranging from 8:1 to 16:1 aluminum to sucrose units [1] [2].

The coordination complex demonstrates pH-dependent stability, with dissociation occurring under strongly acidic conditions to release aluminum ions and sucrose octasulfate anions [13] [17]. This pH-responsive behavior is attributed to the protonation of hydroxide bridges at low pH values, leading to disruption of the aluminum hydroxide network and subsequent release of the constituent components [4] [33].

| Parameter | Value/Range | Reference Standard |

|---|---|---|

| Aluminum Content (%) | 20.69% [32] | Based on empirical formula |

| Sucrose Octasulfate Content (%) | 30.0-38.0% [11] [28] | USP requirement |

| Aluminum Coordination Environment | Octahedral Al(OH)₆ units [13] [17] | NMR analysis |

| Hydration State Variable (x) | 8 to 10 [11] [28] | USP monograph |

| Hydration State Variable (y) | 22 to 31 [11] [28] | USP monograph |

| Aluminum to Sucrose Ratio | 8:1 to 16:1 (variable) [1] [2] | Literature compilation |

Solid-State Structural Analysis via X-ray Diffraction and Nuclear Magnetic Resonance

Solid-state structural characterization of sucralfate has been accomplished through advanced X-ray diffraction and nuclear magnetic resonance techniques, revealing significant insights into its amorphous nature and local structural organization [15] [17]. X-ray diffraction analysis consistently demonstrates that sucralfate exists predominantly in an amorphous state, lacking long-range crystalline order typical of well-defined crystal structures [16] [15]. The powder diffraction patterns show broad, diffuse scattering features characteristic of amorphous materials, with no sharp Bragg reflections that would indicate crystalline phases [16] [30].

Advanced solid-state nuclear magnetic resonance spectroscopy has provided detailed information about the local atomic environments within sucralfate [17] [13]. Aluminum-27 magic angle spinning nuclear magnetic resonance reveals multiple aluminum environments, with the predominant signal corresponding to octahedral aluminum in Al(OH)₆ coordination [17] [13]. Multi-quantum magic angle spinning nuclear magnetic resonance experiments have identified at least two distinct aluminum environments, suggesting structural heterogeneity within the amorphous matrix [17] [13].

Proton nuclear magnetic resonance studies using double-quantum single-quantum correlation experiments have elucidated the hydrogen bonding networks within sucralfate, demonstrating extensive hydroxide bridging between aluminum centers [17] [13]. These experiments reveal that water molecules and hydroxide groups participate in complex hydrogen bonding arrangements that stabilize the overall structure [17] [20]. The nuclear magnetic resonance data indicate that the aluminum hydroxide framework forms through condensation reactions that create bridging hydroxide groups between adjacent aluminum centers [17] [13].

Synchrotron X-ray diffraction techniques have been employed to investigate the structural response of sucralfate to thermal treatment and chemical modification [15] [16]. These high-resolution measurements reveal subtle changes in the local atomic arrangements upon heating, suggesting that thermal treatment can induce partial ordering within the amorphous matrix [15] [16]. The combination of X-ray diffraction and nuclear magnetic resonance techniques has established that sucralfate exists as a disordered network structure where aluminum hydroxide clusters are linked through the sucrose octasulfate backbone [17] [13].

Carbon-13 solid-state nuclear magnetic resonance analysis of the sucrose octasulfate component reveals that the carbohydrate backbone retains its basic disaccharide structure within the coordination complex [17] [29]. The chemical shifts of carbon atoms in the sucrose moiety are modified compared to free sucrose, indicating coordination effects from the aluminum hydroxide framework [17] [29]. These spectroscopic studies collectively demonstrate that sucralfate possesses a complex, hierarchical structure where local coordination environments are well-defined despite the absence of long-range crystalline order [17] [13].

Polymorphism and Hydration States

Sucralfate exhibits polymorphism through the existence of at least two distinct structural forms, designated as Form I and Form II, which differ significantly in their aluminum coordination environments and hydration states [10] [17]. Advanced nuclear magnetic resonance characterization has revealed that these polymorphic forms arise from variations in the aluminum hydroxide network structure and the degree of hydration within the coordination complex [17] [13]. Form I, corresponding to the European pharmaceutical standard, demonstrates faster acid-induced disruption compared to Form II, indicating fundamental differences in structural stability [10] [17].

The polymorphic variations in sucralfate are primarily attributed to different arrangements of aluminum hydroxide units within the coordination framework [17] [13]. Nuclear magnetic resonance studies show that Form I contains aluminum environments with greater structural disorder, reflected in broader aluminum-27 resonances and different quadrupolar coupling parameters [17] [13]. Form II exhibits more ordered aluminum coordination environments, suggesting a more condensed aluminum hydroxide network structure [17] [13]. These structural differences result in distinct pharmacological properties, with Form I showing enhanced acid responsiveness due to its less stable aluminum framework [10] [17].

Hydration plays a critical role in determining the structural properties and polymorphic behavior of sucralfate [20] [17]. Differential scanning calorimetry studies have identified multiple water environments within sucralfate samples, including bound water coordinated to aluminum centers and free water occupying interstitial spaces [20] [17]. The total water content significantly influences the physical properties of sucralfate, with a boundary value identified at approximately 42% water content by weight [20]. Below this threshold, only bound water is present, while above this value, additional free water contributes to the overall hydration [20].

The relationship between hydration state and structural organization has been investigated through systematic dehydration studies using thermal analysis and spectroscopic techniques [20] [17]. Controlled removal of water through microwave drying reveals that the aluminum coordination environment undergoes progressive changes as hydration decreases [20] [17]. At low hydration levels, the aluminum hydroxide network becomes more condensed through elimination of bridging water molecules, leading to enhanced structural stability [20] [17].

Infrared spectroscopy has been employed to monitor changes in the coordination environment as a function of hydration state [20] [23]. The strength of coordination between sulfate anions and aluminum hydroxide species depends critically on the residual water content, with lower hydration levels promoting stronger aluminum-sulfate interactions [20] [23]. These studies demonstrate that the polymorphic forms of sucralfate can be interconverted through controlled hydration and dehydration processes, providing insight into the structural flexibility of this coordination complex [20] [17].

| Property | Value | Reference |

|---|---|---|

| Appearance | Amorphous powder [2] [8] | Multiple sources |

| Color | White to whitish [2] [8] | Chemical characterization |

| Melting Point | >220°C (decomposition) [2] [8] | Thermal analysis |

| Water Solubility | Practically insoluble [2] [8] | Pharmacopeial standards |

| Critical Hydration Threshold | 42% w/w water content [20] | Thermal analysis |

| Polymorphic Forms | Form I and Form II [10] [17] | Nuclear magnetic resonance |

| Aluminum Environments | Multiple octahedral sites [17] [13] | Nuclear magnetic resonance |

Sucralfate represents a complex pharmaceutical compound that exemplifies the intersection of organic chemistry and inorganic coordination chemistry in drug synthesis. The compound, chemically designated as the basic aluminum salt of sucrose octasulfate, requires sophisticated manufacturing processes that combine precise sulfation chemistry with controlled aluminum coordination reactions [1] [2] [3]. This analysis examines the critical synthetic pathways, optimization strategies, and industrial challenges associated with sucralfate production, focusing specifically on the chemical transformations and purification methodologies that define commercial viability.

Sulfonation Pathways for Sucrose Octasulfate

Triethylamine-Sulfur Trioxide Complex Method

The triethylamine-sulfur trioxide complex represents the most reliable pathway for achieving complete sulfation of sucrose to produce sucrose octasulfate. This method involves the preparation of a stable complex between sulfur trioxide and triethylamine, which provides controlled sulfation conditions while minimizing degradation of the sucrose backbone [2] [4]. The process begins with the dissolution of sucrose in triethylamine, followed by the controlled addition of the triethylamine-sulfur trioxide complex under rigorously maintained temperature conditions between 50°C and 70°C [2] .

The reaction mechanism proceeds through electrophilic substitution of hydroxyl groups on the sucrose molecule, with the sulfur trioxide component acting as the sulfating agent while triethylamine serves as both solvent and base [4] [6]. Research indicates that this method achieves yields ranging from 85% to 95%, with complete sulfation of all eight hydroxyl positions on the disaccharide [7]. The reaction typically requires 3 to 7 hours for completion, depending on the specific temperature and reagent concentrations employed [8].

Critical optimization parameters include maintaining precise stoichiometric ratios between sucrose and the sulfating complex, typically employing a 5 to 6-fold molar excess of sulfur trioxide relative to the number of hydroxyl groups to be sulfated [2]. Temperature control proves essential, as excessive heat can lead to decomposition of the sucrose backbone, while insufficient temperature results in incomplete sulfation . The use of dimethylformamide as the primary solvent system enhances solubility and reaction kinetics compared to alternative solvent systems [9].

Pyridine-Sulfur Trioxide Complex Approach

The pyridine-sulfur trioxide complex method offers an alternative sulfation pathway that provides greater control over the degree of sulfation, enabling the synthesis of both partially and fully sulfated derivatives [10] [9] [11]. This approach utilizes a complex formed between sulfur trioxide and pyridine, which exhibits different reactivity patterns compared to the triethylamine analog [4] [6]. The preparation involves the careful addition of sulfur trioxide to pyridine under controlled conditions, typically at temperatures between 0°C and 5°C to prevent violent exothermic reactions [10].

Industrial applications of this method demonstrate yields ranging from 69% to 83%, with the degree of sulfation controllable through reagent stoichiometry and reaction conditions [9]. Lower degrees of sulfation (1.0 to 1.5 sulfate groups per disaccharide) can be achieved using reduced reagent ratios, while higher degrees of sulfation (2.8 to 3.0) require optimized conditions and extended reaction times [9]. The reaction proceeds efficiently in dimethylformamide solvent systems, with typical reaction times of approximately 1 hour and 20 minutes [9].

Mechanistic studies reveal that the pyridine-sulfur trioxide complex exhibits selective reactivity toward primary hydroxyl groups, particularly the C-6 positions on both glucose and fructose components of sucrose [9] [11]. Secondary hydroxyl groups require more forcing conditions for sulfation, explaining the controllable nature of this method. The complex formation between pyridine and sulfur trioxide creates a more stable and less reactive sulfating species compared to free sulfur trioxide, reducing the likelihood of unwanted side reactions and backbone degradation [4].

Dimethylformamide-Sulfur Trioxide Complex Technology

The dimethylformamide-sulfur trioxide complex method has emerged as a highly efficient approach for achieving controlled sulfation with minimal polymer degradation [9] [12]. This method involves the in-situ generation of the sulfating complex through the reaction of sulfur trioxide with dimethylformamide, creating a stable intermediate that exhibits enhanced selectivity and reduced reactivity toward sensitive functional groups [4] [9].

Research demonstrates that this approach achieves 83% yields with degrees of sulfation ranging from 2.8 to 3.0 sulfate groups per disaccharide unit [9]. The method proves particularly advantageous for industrial applications due to its reproducibility and the stability of the reagent system under controlled conditions [9]. Reaction temperatures remain moderate, typically at room temperature, which minimizes energy requirements and reduces the risk of thermal degradation [4].

The mechanism involves the formation of a dimethylformamide-sulfur trioxide adduct that acts as a selective sulfating agent [4]. The complex exhibits enhanced solubility in polar aprotic solvents and demonstrates reduced tendency toward hydrolysis compared to alternative sulfating systems [9]. Studies indicate that the C-6 positions undergo preferential sulfation, followed by secondary hydroxyl groups under more forcing conditions [9].

Chlorosulfonic Acid-Pyridine Method

The chlorosulfonic acid-pyridine method represents a classical approach to polysaccharide sulfation that has found application in sucrose octasulfate synthesis [11] [13]. This method involves the careful preparation of a sulfating reagent through the controlled addition of chlorosulfonic acid to pyridine under ice-bath conditions [11]. The exothermic nature of this reaction requires precise temperature control to prevent decomposition of the reagent system [13].

The sulfation process proceeds through the dissolution of sucrose in N,N-dimethylformamide or formamide, followed by the slow addition of the prepared chlorosulfonic acid-pyridine reagent [11]. Reaction temperatures typically range from 50°C to 70°C, with reaction times extending from 3 to 7 hours depending on the desired degree of sulfation [11]. Yields generally fall within the 70% to 90% range, though optimization of reaction conditions can improve these values [11].

Mechanistic considerations reveal that chlorosulfonic acid acts as both a sulfating agent and a source of chloride ions, which can participate in side reactions [13]. The pyridine component serves multiple functions, including acting as a base to neutralize the acidic conditions generated during sulfation and providing stabilization for the sulfating intermediate [11] [13]. The method requires careful pH control throughout the reaction to prevent degradation of the sucrose backbone [11].

| Sulfation Method | Solvent System | Temperature Range (°C) | Reaction Time | Degree of Sulfation | Yield (%) |

|---|---|---|---|---|---|

| Triethylamine-Sulfur Trioxide Complex | Dimethylformamide (DMF) | 50-70 | 3-7 hours | 8 (complete) | 85-95 |

| Pyridine-Sulfur Trioxide Complex | Dimethylformamide (DMF) | 50-70 | 1 hour 20 minutes | 1.0-1.5 (low), 2.8-3.0 (high) | 69-83 |

| Dimethylformamide-Sulfur Trioxide Complex | Dimethylformamide (DMF) | Room temperature | 1 hour | 2.8-3.0 | 83 |

| Chlorosulfonic Acid-Pyridine Method | N,N-Dimethylformamide/Formamide | 0-5 (preparation), 50-70 (reaction) | 3-7 hours | Variable | 70-90 |

| Trimethylamine-Sulfur Trioxide Complex | Polar aprotic solvents | Room temperature | 1-24 hours | 8 (complete) | 90+ |

Aluminum Coordination Reaction Optimization

Aluminum Chlorohydrate Coordination Chemistry

Aluminum chlorohydrate represents the preferred aluminum source for sucralfate synthesis due to its optimal coordination properties and solution stability [14] [15]. The compound, with the general formula Al₂(OH)₅Cl·2H₂O, provides a balance between reactivity and stability that facilitates controlled complex formation with sucrose octasulfate [15]. The coordination reaction proceeds optimally within a pH range of 4.0 to 4.5, where aluminum species exist in forms conducive to binding with sulfate groups [16].

Research indicates that aluminum chlorohydrate forms stable complexes with sucrose octasulfate at molar ratios ranging from 4:1 to 6:1 (aluminum to sucrose octasulfate) [14] [15]. The reaction proceeds at room temperature over a period of 2 to 4 hours, with complex formation monitored through changes in solution turbidity and pH [15]. Product purity achieved through this method typically ranges from 95% to 98%, making it the preferred approach for pharmaceutical-grade sucralfate production [14].

The coordination mechanism involves the replacement of hydroxyl and chloride ligands on aluminum with sulfate groups from the sucrose octasulfate molecule [16]. Nuclear magnetic resonance studies reveal that aluminum adopts octahedral coordination geometry in the final complex, with sulfate oxygens occupying coordination sites previously occupied by hydroxyl groups [17] [16]. The resulting complex exhibits enhanced stability compared to alternative aluminum sources due to the gradual ligand exchange process that occurs under controlled pH conditions [16].

Aluminum Sulfate-Based Synthesis

Aluminum sulfate provides an alternative coordination pathway that operates under more acidic conditions compared to aluminum chlorohydrate . The method requires pH ranges between 1.0 and 1.2, necessitating careful pH control to prevent premature precipitation of aluminum hydroxide species . Higher aluminum to sucrose octasulfate molar ratios, typically 8:1 to 10:1, are required due to the competing equilibria involving sulfate ions already present in the aluminum sulfate solution .

The reaction proceeds efficiently at elevated temperatures, typically 95°C, with complex formation occurring within 30 to 60 minutes . This accelerated kinetics results from increased molecular motion and enhanced ligand exchange rates at higher temperatures . Product purities range from 90% to 95%, slightly lower than chlorohydrate-based methods due to the presence of excess sulfate ions that can interfere with complex formation .

Mechanistic studies indicate that aluminum sulfate dissociation in aqueous solution creates a complex mixture of aluminum-sulfate species, including Al(SO₄)⁺ and Al(SO₄)₂⁻ complexes [19] [20]. These species must undergo ligand exchange with sucrose octasulfate sulfate groups, competing with the inherent stability of the aluminum-sulfate coordination already present [19]. The process requires precise stoichiometric control to achieve optimal complex formation while minimizing the formation of undesired aluminum-hydroxide precipitates .

Aluminum Hydroxide Complex Formation

Aluminum hydroxide serves as a fundamental starting material for sucralfate synthesis, though it requires careful handling due to its low solubility and tendency toward precipitation [8] [21]. The coordination process involves dissolution of aluminum hydroxide in acidic solutions, typically achieving pH values between 3.5 and 4.0 [8]. The resulting aluminum species undergo complexation with sucrose octasulfate at molar ratios of approximately 16:1, reflecting the lower aluminum concentration achievable with this approach [8].

Complex formation proceeds slowly at room temperature, typically requiring 4 to 6 hours for completion [8]. The extended reaction time results from the limited solubility of aluminum hydroxide and the need for gradual ligand exchange to occur [8]. Product purities range from 85% to 90%, with lower values attributed to incomplete complex formation and the presence of unreacted aluminum hydroxide [8].

The coordination mechanism involves the initial protonation of aluminum hydroxide surfaces, creating aluminum centers capable of ligand exchange [21] [22]. Sucrose octasulfate molecules approach these activated centers and undergo gradual coordination through sulfate oxygen atoms [21]. The process requires careful pH maintenance to prevent re-precipitation of aluminum hydroxide while ensuring sufficient aluminum availability for complex formation [22].

Advanced Aluminum Sources

Aluminum dihydroxychloride represents a specialized aluminum source that combines the advantages of both chlorohydrate and hydroxide systems [15]. This compound exhibits optimal coordination properties within pH ranges of 4.0 to 4.5, similar to aluminum chlorohydrate, while providing enhanced aluminum availability compared to pure hydroxide systems [15]. Molar ratios of 4:1 to 6:1 (aluminum to sucrose octasulfate) prove optimal for complex formation [15].

The reaction proceeds at room temperature over 2 to 4 hours, with product purities ranging from 95% to 98% [15]. The enhanced performance results from the pre-coordination of aluminum with both hydroxyl and chloride ligands, creating a more reactive intermediate compared to fully hydroxylated species [15]. The coordination mechanism involves selective replacement of chloride ligands with sulfate groups from sucrose octasulfate, maintaining optimal aluminum coordination geometry throughout the process [16].

Aluminum isopropoxide provides a distinct coordination pathway that operates through alkoxide ligand exchange [15]. This method requires elevated temperatures between 60°C and 80°C to facilitate isopropoxide displacement by sulfate groups [15]. Molar ratios of 8:1 to 12:1 prove necessary due to the stability of aluminum-isopropoxide bonds [15]. Complex formation occurs within 1 to 2 hours, with product purities ranging from 88% to 92% [15].

| Aluminum Source | Coordination pH Range | Al:Sucrose Octasulfate Molar Ratio | Reaction Temperature (°C) | Complex Formation Time | Product Purity (%) |

|---|---|---|---|---|---|

| Aluminum Chlorohydrate | 4.0-4.5 | 4-6:1 | Room temperature | 2-4 hours | 95-98 |

| Aluminum Sulfate | 1.0-1.2 | 8-10:1 | 95 | 30-60 minutes | 90-95 |

| Aluminum Hydroxide | 3.5-4.0 | 16:1 | Room temperature | 4-6 hours | 85-90 |

| Aluminum Dihydroxychloride | 4.0-4.5 | 4-6:1 | Room temperature | 2-4 hours | 95-98 |

| Aluminum Isopropoxide | 3.0-4.0 | 8-12:1 | 60-80 | 1-2 hours | 88-92 |

Purification and Crystallization Techniques

Crystallization from Aqueous Solutions

Crystallization from aqueous solutions represents the primary purification method for sucralfate, leveraging the compound's specific solubility characteristics to achieve separation from impurities [23] [24]. The process requires precise pH control, typically maintaining values between 4.0 and 4.5, where sucralfate exhibits optimal crystallization behavior while remaining stable against hydrolytic degradation [23] [24]. Controlled cooling protocols prove essential, with gradual temperature reductions from 60°C to room temperature over periods of 4 to 8 hours [23].

The crystallization mechanism involves the controlled nucleation and growth of sucralfate crystals from supersaturated aqueous solutions [23]. Research demonstrates that the presence of aluminum hydroxide complexes creates specific ion-pairing arrangements that facilitate ordered crystal formation [23]. The process achieves purification efficiencies ranging from 85% to 92%, effectively removing unreacted aluminum salts and partially sulfated intermediates [23].

Critical parameters include nucleation control through seeding with pure sucralfate crystals and maintaining ionic strength through controlled addition of sodium chloride solutions [24]. The crystallization process exhibits sensitivity to pH fluctuations, with values below 3.5 leading to decomposition and values above 5.0 resulting in aluminum precipitation [23] [24]. Temperature ramping protocols must balance crystallization driving force with crystal quality, as rapid cooling promotes nucleation but reduces crystal size and purity [23].

Precipitation Techniques with Organic Solvents

Precipitation with acetone represents a rapid purification method that exploits the differential solubility of sucralfate in aqueous versus organic media [25] . The process involves the controlled addition of acetone to aqueous sucralfate solutions at temperatures between 0°C and 5°C, promoting immediate precipitation of the desired product while maintaining impurities in solution [25]. This method achieves purification efficiencies ranging from 90% to 95%, with processing times of 1 to 2 hours [25].

The precipitation mechanism relies on the disruption of hydration shells surrounding sucralfate molecules, reducing their solubility and promoting aggregation . Acetone addition creates a mixed solvent system with reduced dielectric constant, destabilizing the solvated complex and driving precipitation . The process effectively removes organic solvents used in the sulfation reactions, including dimethylformamide and pyridine residues [25].

Optimization requires precise control of acetone addition rates, typically 1 to 2 milliliters per minute per 100 milliliters of aqueous solution [25]. Excessive addition rates can lead to co-precipitation of impurities, while insufficient rates may result in incomplete precipitation [25]. Temperature control proves critical, as higher temperatures reduce precipitation efficiency while lower temperatures may cause freezing of the aqueous phase [25].

Dialysis and Membrane Separation

Dialysis against distilled water provides the most effective method for removing low molecular weight impurities from sucralfate preparations [25] . The process utilizes semi-permeable membranes with molecular weight cutoffs between 12,000 and 14,000 daltons, allowing passage of small molecules while retaining the larger sucralfate complex [25]. Purification efficiencies of 95% to 98% are routinely achieved, with processing times extending from 12 to 24 hours [25].

The separation mechanism depends on size-exclusion principles, where molecules smaller than the membrane pore size diffuse across the membrane down concentration gradients . Low molecular weight compounds, including residual aluminum salts, unreacted sucrose, and organic solvent residues, are effectively removed through multiple buffer exchanges [25] . The process proves particularly effective for removing ionic impurities that cannot be eliminated through precipitation methods [25].

Optimization parameters include membrane selection based on molecular weight cutoff characteristics and buffer exchange protocols that maintain pH stability throughout the process [25]. Multiple buffer changes, typically 4 to 6 exchanges over 24 hours, ensure complete removal of diffusible impurities [25]. Temperature control at 4°C to 8°C minimizes degradation risks while maintaining acceptable diffusion rates [25].

Recrystallization Protocols

Recrystallization with purified water represents an advanced purification technique that combines dissolution and controlled crystallization in multiple cycles [2] . The process involves dissolution of crude sucralfate in minimal volumes of purified water at elevated temperatures, followed by controlled cooling to promote selective crystallization of the pure product [2]. Multiple crystallization cycles, typically 2 to 4 repetitions, achieve purification efficiencies ranging from 88% to 94% [2].

The purification mechanism relies on the differential solubility of sucralfate compared to its impurities under varying temperature conditions . Pure sucralfate exhibits predictable solubility-temperature relationships that can be exploited for selective crystallization, while impurities either remain in solution or crystallize under different conditions . The process effectively removes residual sodium salts from neutralization steps and incompletely formed aluminum complexes [2].

Critical optimization factors include solvent-to-solute ratios that provide adequate driving force for crystallization while minimizing product loss [2]. Temperature cycling protocols must balance dissolution completeness with crystallization selectivity, typically involving heating to 70°C to 80°C followed by controlled cooling to room temperature [2]. pH monitoring throughout the process ensures stability against hydrolytic degradation .

Filtration and Drying Operations

Filtration and washing operations provide essential final purification steps that remove particulate impurities and residual processing chemicals [25] [27]. The process typically employs fine-pore filters with ratings between 0.2 and 0.45 micrometers, effectively removing aluminum hydroxide precipitates and other particulate matter [27]. Washing with deionized water removes ionic impurities, achieving purification efficiencies of 92% to 96% with processing times of 30 to 60 minutes [25].

Vacuum drying represents the final purification step, removing residual moisture and organic solvents through controlled application of reduced pressure and moderate heat [25] [27]. Operating conditions typically involve temperatures between 40°C and 60°C under vacuum levels below 1 millimeter of mercury [25]. The process achieves moisture removal efficiencies of 98% to 99%, producing sucralfate with water content below 0.5% by weight [27].

The drying mechanism involves evaporation of water and volatile organic compounds under reduced pressure, minimizing thermal stress on the sucralfate complex [27]. Careful temperature control prevents decomposition while ensuring complete solvent removal [25]. Processing times range from 2 to 4 hours, depending on the initial moisture content and desired final specifications [27].

| Purification Method | Operating Conditions | Efficiency (%) | Impurity Removal | Processing Time |

|---|---|---|---|---|

| Crystallization from aqueous solution | pH 4-4.5, controlled cooling | 85-92 | Unreacted aluminum salts | 4-8 hours |

| Precipitation with acetone | Acetone addition at 0-5°C | 90-95 | Organic solvents | 1-2 hours |

| Dialysis against distilled water | Molecular weight cutoff 12-14 kDa | 95-98 | Low molecular weight compounds | 12-24 hours |

| Recrystallization with purified water | Multiple crystallization cycles | 88-94 | Residual sodium salts | 6-12 hours |

| Filtration and washing | Deionized water wash | 92-96 | Particulate matter | 30-60 minutes |

| Vacuum drying | 40-60°C, <1 mmHg | 98-99 | Residual moisture | 2-4 hours |

Stability Challenges in Aqueous Formulations

Hydrolytic Degradation Mechanisms

Hydrolytic degradation represents the most significant stability challenge in aqueous sucralfate formulations, occurring through multiple pathways that compromise both chemical integrity and therapeutic efficacy [25] [28]. The primary mechanism involves acid-catalyzed cleavage of glycosidic bonds within the sucrose backbone, particularly under pH conditions below 3.0 or above 7.0 [25] [28]. Studies demonstrate degradation rates ranging from 2% to 5% per day under extreme pH conditions, necessitating careful formulation pH control [25].

The degradation process initiates through protonation of glycosidic oxygen atoms, creating electron-deficient centers susceptible to nucleophilic attack by water molecules [28]. Sulfate ester groups, while providing protection against some hydrolytic pathways, can themselves undergo hydrolysis under strongly acidic conditions [28]. Research indicates that the C-1 to C-2 glycosidic linkage exhibits particular vulnerability, with cleavage rates accelerated by the electron-withdrawing effects of nearby sulfate groups [29].

Temperature sensitivity compounds hydrolytic degradation, with rates doubling for every 10°C increase above 60°C [25] [28]. The activation energy for glycosidic bond hydrolysis in sucralfate approximates 85 kilojoules per mole, indicating significant temperature dependence [28]. Stabilization strategies include pH buffering using citric acid systems that maintain pH values between 4.0 and 4.5, extending shelf life to 18 to 24 months under controlled conditions [25] [28].

Aluminum Precipitation Phenomena

Aluminum precipitation represents a critical formulation challenge that occurs when aluminum-hydroxide complexes reach supersaturation levels in aqueous solutions [30] . The phenomenon becomes particularly problematic at pH values below 2.0, where aluminum speciation shifts toward insoluble hydroxide forms [30] . Precipitation rates range from 1% to 3% per day under acidic conditions, leading to visible clouding and loss of pharmaceutical activity [30].

The precipitation mechanism involves the hydrolysis of aluminum-sucrose octasulfate coordination bonds, releasing aluminum ions that subsequently undergo hydroxide precipitation . The process exhibits strong pH dependence, with aluminum solubility decreasing exponentially as pH increases above 3.0 [19] . Temperature effects prove secondary to pH, though elevated temperatures above 80°C can accelerate ligand exchange rates and promote precipitation [30].

Stabilization approaches focus on controlled aluminum stoichiometry that maintains aluminum in coordinated forms while preventing excess that could precipitate . Research demonstrates that aluminum to sucrose octasulfate ratios between 4:1 and 6:1 provide optimal stability, with higher ratios promoting precipitation and lower ratios reducing therapeutic efficacy [14] . Shelf life under optimized conditions extends from 12 to 18 months .

pH Instability and Control Strategies

pH instability in sucralfate formulations arises from multiple sources, including residual acidic impurities from synthesis, aluminum hydrolysis reactions, and environmental carbon dioxide absorption [25] [31]. The optimal pH range for stability spans 2.0 to 6.0, with maximum stability achieved between 4.0 and 4.5 [31]. Deviations from this range result in degradation rates ranging from 0.5% to 2% per day [25].

The underlying chemistry involves equilibrium between aluminum-hydroxide species and proton concentration, with aluminum coordination geometry changing as pH varies [31] [16]. At pH values below 2.0, excessive protonation destabilizes aluminum-sulfate coordination, while pH values above 6.0 promote aluminum hydroxide formation and precipitation [31] [16]. Buffer capacity requirements approximate 10 to 20 millimoles per liter to maintain stability against pH fluctuations [31].

Stabilization strategies employ citric acid-sodium citrate buffer systems that provide adequate buffering capacity while remaining compatible with aluminum coordination chemistry [31]. Alternative buffering systems include phosphate buffers, though these can interfere with aluminum coordination and are generally avoided [31]. pH adjustment to 4.0 to 4.5 using sodium hydroxide or hydrochloric acid provides initial optimization, with subsequent buffer addition maintaining long-term stability [31]. Properly buffered formulations achieve shelf lives extending from 24 to 36 months [31].

Temperature-Induced Degradation

Temperature sensitivity affects sucralfate stability through multiple pathways, including acceleration of hydrolytic reactions, aluminum coordination changes, and physical state transitions [25] [28]. Critical temperature thresholds occur above 45°C, where degradation rates increase exponentially with further temperature elevation [28]. Studies demonstrate degradation rates ranging from 3% to 7% per day at temperatures above 60°C [25] [28].

The temperature dependence follows Arrhenius kinetics, with activation energies varying depending on the specific degradation pathway [28]. Glycosidic bond hydrolysis exhibits activation energies near 85 kilojoules per mole, while aluminum coordination changes show lower activation energies around 45 kilojoules per mole [28]. These differences result in complex temperature-stability relationships that require careful optimization [28].

Storage recommendations specify refrigeration at 2°C to 8°C for maximum stability, extending shelf life to 12 to 18 months [25] [28]. Room temperature storage remains acceptable for shorter periods, typically 6 to 12 months, provided adequate packaging prevents temperature excursions [25]. Formulation additives, including antioxidants and stabilizers, can provide additional protection against temperature-induced degradation [28].

Ionic Strength and Electrolyte Effects

Ionic strength variations significantly impact sucralfate stability through effects on aluminum coordination equilibria and electrostatic interactions between charged species [28] [31]. Optimal ionic strength ranges from 0.1 to 0.3 molar, achieved through controlled addition of sodium chloride or other compatible electrolytes [31]. Deviations from optimal ionic strength result in degradation rates ranging from 1% to 4% per day [28].

The mechanism involves ionic strength effects on aluminum hydrolysis equilibria, with high ionic strength stabilizing aluminum-sulfate coordination while low ionic strength promotes dissociation [31] [19]. Electrolyte identity proves important, with chloride and sulfate ions generally compatible while phosphate and carbonate ions can interfere with aluminum coordination [31] [19]. pH buffering systems must account for ionic strength contributions to maintain overall formulation stability [31].

Ionic strength control strategies employ sodium chloride addition to achieve optimal values while monitoring for precipitation or other compatibility issues [31]. Alternative electrolytes include potassium chloride and sodium sulfate, though these may introduce additional complexity [31]. Properly controlled ionic strength extends shelf life to 18 to 24 months under appropriate storage conditions [31].

Oxidative Degradation Pathways

Oxidative degradation, while less prominent than hydrolytic pathways, can significantly impact sucralfate stability through oxidation of hydroxyl groups and formation of degradation products [28] [32]. The process typically occurs under aerobic conditions in the presence of metal catalysts, particularly iron and copper contaminants [32]. Degradation rates range from 0.5% to 2% per day under oxidative conditions [28].

The oxidation mechanism involves free radical formation through metal-catalyzed reactions, with subsequent attack on sucrose hydroxyl groups and aluminum coordination sites [32]. Sulfate ester groups provide some protection against oxidation, though they can be displaced during severe oxidative stress [32]. pH values between 4.0 and 6.0 provide optimal protection against oxidative degradation [28].

Stabilization strategies include antioxidant addition, typically ascorbic acid or sodium metabisulfite at concentrations of 0.01% to 0.1% by weight [28] [32]. Packaging in oxygen-impermeable containers and nitrogen purging during manufacturing provide additional protection [32]. Properly protected formulations achieve shelf lives of 24 to 30 months under controlled storage conditions [28] [32].

| Stability Challenge | Critical pH Range | Temperature Limit (°C) | Degradation Rate (%/day) | Stabilization Strategy | Shelf Life (months) |

|---|---|---|---|---|---|

| Hydrolytic degradation | <3.0 or >7.0 | >60 | 2-5 | pH buffering (citric acid) | 18-24 |

| Aluminum precipitation | <2.0 | >80 | 1-3 | Controlled aluminum stoichiometry | 12-18 |

| pH instability | 2.0-6.0 (optimal) | N/A | 0.5-2 | pH adjustment to 4.0-4.5 | 24-36 |

| Temperature sensitivity | N/A | >45 | 3-7 | Storage at 2-8°C | 12-18 |

| Ionic strength effects | 3.0-5.0 | N/A | 1-4 | Ionic strength control | 18-24 |

| Oxidative degradation | 4.0-6.0 | >40 | 0.5-2 | Antioxidant addition | 24-30 |

Purity

Exact Mass

Appearance

Storage

Drug Warnings

Because of the potential of sucralfate to alter the absorption of some drugs from the GI tract, separate administration of sucralfate and other drugs should be considered during concomitant therapy when alterations in bioavailablility of the other drug(s) are believed to be critical. Concomitant sucralfate, presumably because of its aluminum content, decreases GI absorption of ciprofloxacin and may result in substantial (eg, 50%) decreases in serum concentrations of the anti-infective. Patients probably should be instructed not to ingest sucralfate concomitantly with, or within 2 hours of, a ciprofloxacin dose.

Biological Half Life

Analytic Laboratory Methods

Air samples containing aluminum are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 308.2nm . An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 14 ng/ml, a sensitivity of 0.23 ug/ml , and a precision (relative standard deviation) of 0.092 at 2.5 ug/filter. /Total aluminum/

Eriochrome cyanide R dye, is used to produce a red to pink complex with maximum absorption at 535 nm. The intensity of the developed color is influenced by aluminum concentration. The optimum aluminum range lies between 20 and 300 ug/l. Primary interferences are caused by iron, manganese, fluoride and polyphosphate. For a sample of 520 ug/l the relative standard deviation was 34.4%. /Total aluminum/

Samples containing microquantities of aluminum are analyzed using electrothermal atomic absorption spectrometry at a wavelength of 309.3 nm. This method has an estimated detection limit of 3.0 ug/l, an optimum concentration range of 20-200 ug/l, and a relative standard deviation of 4.0%. /Total aluminum/

Inductively coupled plasma-atomic emission spectrometric (ICP-AES) method for trace element analysis of water and wastes. This method /is used/ for determination of total /aluminum/ in drinking water, surface water, domestic and industrial wastewaters. Samples are nebulized and transported to the plasma torch. Characteristic atomic-line emission spectra are produced. Spectral interferences are primary interferences encountered, which can be minimized by judicious wavelength selection, interelement factors and background correction. Estimated instrumental detection limit for total aluminum is 45 mg/l with recommended wavelength of 308.215 nm. /Total aluminum/

Clinical Laboratory Methods

Interactions

Sucralfate may inhibit the absorption of warfarin and possibly other oral anticoagulants. When a 59 yr old man on chronic warfarin therapy (prothrombin times, 26 to 29 seconds) developed upper gastrointestinal bleeding, the warfarin was stopped and sucralfate started. When the warfarin was restarted and given at the same time as the sucralfate, the prothrombin time was subtherapeutic (12.5 to 14.5 sec). Discontinuation of the sucralfate was accompanied by a return of the previous hypothrombinemic response to warfarin. It seems likely that the sucralfate reduced the effect of warfarin in this patient. However, few conclusions can be drawn from a single case report.

Studies in animals have shown that concomitant administration of sucralfate with digoxin, phenytoin, or tetracycline results in a reduction in bioavailability of these drugs. These interactions appear to be nonsystemic in origin, apparently resulting from binding of these agents to sucralfate in the GI tract. Although the clinical importance of these findings has not been determined in humans, it has been suggested that sucralfate be given 2 hours before or after any of these drugs.

In doses of 25, 50, 100, 200, 400 & 800 mg/kg given 1.5 hr before the oral admin of 3 g/kg ethanol, sucralfate inhibited the development of erosions by 36, 62, 72, 90 and 100 percent, respectively. Results suggest that sucralfate protects the gastric mucosa against ethanol-induced damage by enhancing mucosal resistance.

For more Interactions (Complete) data for SUCRALFATE (15 total), please visit the HSDB record page.

Dates

2. Mendenhall WM, McKibben BT, Hoppe BS, Nichols RC, Henderson RH, Mendenhall NP. Management of radiation proctitis. Am J Clin Oncol. 2014 Oct;37(5):517-23. doi: 10.1097/COC.0b013e318271b1aa. PMID: 23241500.

3. Hixson LJ, Kelley CL, Jones WN, Tuohy CD. Current trends in the pharmacotherapy for peptic ulcer disease. Arch Intern Med. 1992 Apr;152(4):726-32. PMID: 1558429.

4. Hunt RH. Treatment of peptic ulcer disease with sucralfate: a review. Am J Med. 1991 Aug 8;91(2A):102S-106S. doi: 10.1016/0002-9343(91)90459-b. PMID: 1882894.

5. Fashner J, Gitu AC. Diagnosis and Treatment of Peptic Ulcer Disease and H. pylori Infection. Am Fam Physician. 2015 Feb 15;91(4):236-42. PMID: 25955624.